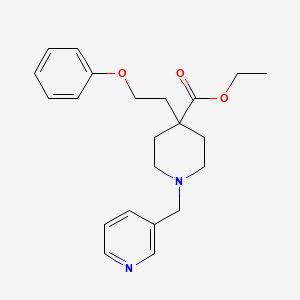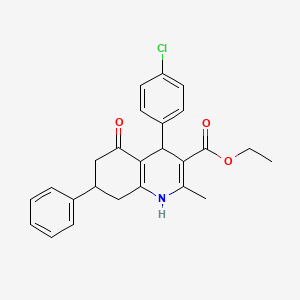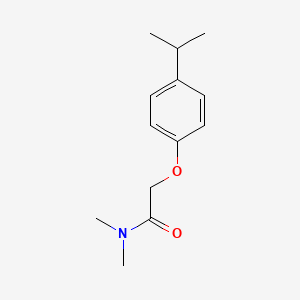
ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPC belongs to the class of piperidinecarboxylate compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate acts as a dopamine D2 receptor agonist, which means that it binds to and activates this receptor. This activation leads to the release of dopamine, a neurotransmitter that plays a key role in regulating various physiological processes.
Biochemical and Physiological Effects:
ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. One of the main effects of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its ability to increase dopamine release in the brain. This increase in dopamine release has been linked to improved motor function and cognitive performance. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its high affinity and selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. One area of research is the development of more potent and selective dopamine D2 receptor agonists based on the structure of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. Another area of research is the exploration of the potential therapeutic applications of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate in various neurological and psychiatric disorders. Finally, future research may focus on the development of new synthetic routes for ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate that improve yield and purity.
Conclusion:
In conclusion, ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is a valuable tool for studying the dopamine D2 receptor and its role in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects and has potential applications in the treatment of neurological and psychiatric disorders. While there are limitations to its use, ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate remains an important compound for scientific research and may lead to the development of new therapeutic agents in the future.
Méthodes De Synthèse
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanol with 2-bromoethyl phenyl ether to form 3-(2-phenoxyethyl)pyridine. The second step involves the reaction of 3-(2-phenoxyethyl)pyridine with ethyl 4-piperidinecarboxylate to form ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. The synthesis of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the main applications of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its use as a ligand for the dopamine D2 receptor. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit high affinity and selectivity for the dopamine D2 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has also been studied for its potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-21(25)22(12-16-27-20-8-4-3-5-9-20)10-14-24(15-11-22)18-19-7-6-13-23-17-19/h3-9,13,17H,2,10-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNRPCURYVIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CN=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)

![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)

![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)

